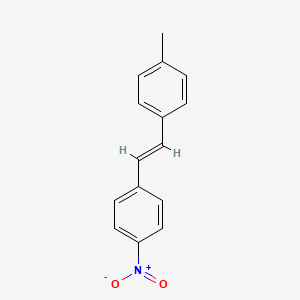

4'-Methyl-4-nitrostilbene

Description

Broader Context: Significance of Stilbene (B7821643) Derivatives in Contemporary Chemical Research

Stilbene derivatives are a versatile class of compounds with widespread applications in chemistry, materials science, and biomedicine. researchgate.net Their utility stems from their unique optical and electronic properties, which can be tuned by introducing various functional groups to the phenyl rings. nih.govrsc.org In the realm of medicinal chemistry, stilbene analogues have been investigated for a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov The structural diversity of stilbenes allows for the development of compounds with tailored biological activities. rsc.org

Beyond their biological significance, stilbene derivatives are crucial in materials science. They are utilized as fluorescent whitening agents, organic scintillators, and active components in dye lasers. researchgate.net The rigid, conjugated structure of the stilbene backbone gives rise to interesting photophysical behaviors, including high quantum yields for photochemical isomerization. nih.gov This has led to their investigation as molecular switches and components in photoresponsive materials. acs.orgnih.gov Common synthetic routes to stilbene derivatives include the Wittig reaction, Heck reaction, and Horner-Wadsworth-Emmons reaction, each offering distinct advantages in terms of stereoselectivity and functional group tolerance. researchgate.netwikipedia.org

Scope of Nitrostilbene Compounds in Advanced Materials Science Investigations

Within the broader class of stilbenes, nitrostilbene derivatives have emerged as particularly promising candidates for applications in advanced materials science, especially in the field of nonlinear optics (NLO). rsc.orgjhuapl.edu The introduction of a nitro group, a strong electron-withdrawing group, in conjunction with an electron-donating group on the opposite phenyl ring, creates a "push-pull" electronic structure. This arrangement leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key requirement for second-order NLO activity. semanticscholar.orgnih.gov

Materials exhibiting second-order NLO properties, such as second-harmonic generation (SHG), are essential for various technological applications, including optical data storage, signal processing, and telecommunications. rsc.orgjhuapl.edu Nitrostilbene derivatives, such as 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), have demonstrated exceptionally high SHG efficiencies, significantly surpassing that of standard inorganic NLO materials like urea. rsc.orgaip.org The NLO response in these organic crystals is attributed to the non-centrosymmetric arrangement of the chromophores in the crystal lattice, which allows for a macroscopic second-order polarization. rsc.org Research in this area focuses on synthesizing new nitrostilbene derivatives with optimized molecular hyperpolarizability and crystal packing to maximize the bulk NLO response. rsc.orgnih.gov The photophysical properties of nitrostilbenes are also highly sensitive to their environment, with solvent polarity significantly influencing their excited-state dynamics. rsc.org

Specific Research Focus on 4'-Methyl-4-nitrostilbene within Academic Inquiries

This compound is a specific derivative of stilbene that has been a subject of academic research, primarily due to its potential as a nonlinear optical material. The presence of a methyl group (an electron-donating group) at the 4' position and a nitro group (an electron-withdrawing group) at the 4 position creates the requisite push-pull system for second-order NLO activity.

Academic investigations into this compound have focused on its synthesis, crystal structure, and the characterization of its linear and nonlinear optical properties. The synthesis of this compound can be achieved through various olefination reactions, with the Horner-Wadsworth-Emmons reaction being a common and effective method for producing the desired E-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org

The crystalline form of this compound is crucial for its NLO applications. X-ray diffraction studies are employed to determine the crystal structure and ensure a non-centrosymmetric space group, which is a prerequisite for observing second-harmonic generation. rsc.orgaip.org The optical properties, including UV-vis absorption and second-harmonic generation efficiency, are then measured to evaluate its potential for use in photonic devices. The research on this compound contributes to the broader understanding of structure-property relationships in organic NLO materials and the ongoing effort to design and synthesize novel materials with enhanced performance.

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-11H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLCQJBQYBLHV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030943 | |

| Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24325-70-0, 7560-35-2 | |

| Record name | 1-Methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24325-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024325700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC338462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 4 Nitrostilbene and Analogous Nitrostilbenes

Established Reaction Pathways for Stilbene (B7821643) Formation

Traditional methods for stilbene synthesis have been refined over many years and remain fundamental in organic chemistry. These pathways include Wittig-type olefinations, Perkin condensations, and Siegrist reactions, each offering distinct advantages and selectivities. wiley-vch.dechemrxiv.org

The Wittig reaction is a versatile and widely used method for synthesizing alkenes from aldehydes or ketones. wiley-vch.dewikipedia.org The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. masterorganicchemistry.comtamu.edu For the synthesis of a nitrostilbene like 4'-Methyl-4-nitrostilbene, this would typically involve the reaction of a substituted benzaldehyde (B42025) with a substituted benzylphosphonium ylide.

The general mechanism proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. wiley-vch.demasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of the (E)-alkene, which is the trans isomer. organic-chemistry.org Non-stabilized ylides tend to produce the (Z)-alkene, or cis isomer. organic-chemistry.org The Wittig reaction is noted for its reliability and the predictable placement of the double bond. tamu.edu

The Perkin reaction, discovered by William Henry Perkin in 1868, is an organic reaction that produces α,β-unsaturated aromatic acids, which are precursors to stilbenes. iitk.ac.inwikipedia.orgslideshare.net The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. byjus.comlongdom.orgyoutube.com

The mechanism begins with the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.comunacademy.com A series of steps involving an aldol-type intermediate, dehydration, and hydrolysis ultimately yields the α,β-unsaturated acid (a cinnamic acid derivative). byjus.comunacademy.comscienceinfo.com For nitrostilbene synthesis, a substituted benzaldehyde like 4-nitrobenzaldehyde (B150856) can be reacted with a phenylacetic acid anhydride. The presence of an electron-withdrawing nitro group on the benzaldehyde can make the carbonyl carbon more electrophilic and thus more reactive in this condensation. unacademy.com

The Siegrist reaction is another method for preparing stilbene derivatives. wiley-vch.de This reaction involves the condensation of an aromatic aldehyde with a methyl-substituted aromatic compound that has been activated. wiley-vch.de While often providing lower total yields compared to other methods, a key advantage of the Siegrist reaction is its potential for high selectivity. wiley-vch.de

Contemporary Synthetic Innovations

Modern synthetic chemistry has focused on improving reaction efficiency, reducing reaction times, and enhancing process control. For nitrostilbene synthesis, microwave irradiation and microreactor technology represent significant advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ccsenet.orgresearchgate.netijacskros.com Unlike conventional heating which relies on conduction and convection, microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.comnih.gov This dielectric heating can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. anton-paar.comresearchgate.neteurjchem.com

The Perkin reaction, for example, has been successfully adapted for microwave-assisted synthesis of trans-4-nitrostilbene derivatives. In one study, reacting 4-nitrophenylacetic acid with various benzaldehydes in the presence of pyrrolidine (B122466) under solvent-free microwave irradiation produced the desired nitrostilbenes in high yields within 10 minutes. eurjchem.comeurjchem.com This represents a significant improvement over conventional heating methods, which required refluxing for 2 hours to achieve lower yields. eurjchem.com

Below is a comparison of yields for the synthesis of various trans-4-nitrostilbene derivatives using both conventional and microwave-assisted Perkin-type reactions. eurjchem.com

| Entry | Aldehyde | Conventional Yield (2h reflux) | Microwave Yield (10 min) |

| 1 | Benzaldehyde | 85.7% | 90.3% |

| 2 | 4-Methylbenzaldehyde (B123495) | 86.5% | 92.4% |

| 3 | 4-Methoxybenzaldehyde | 88.2% | 94.1% |

| 4 | 4-Chlorobenzaldehyde | 84.3% | 89.5% |

| 5 | 4-Nitrobenzaldehyde | 80.5% | 85.2% |

Data sourced from Cen, M. J.; Wang, Y.; He, Y. W. Eur. J. Chem. 2017, 8, 13-14. eurjchem.com

Microreactor technology, a form of flow chemistry, conducts chemical reactions in a continuous stream within small-scale reactors featuring channels with micrometer dimensions. seqens.comkth.sechimia.ch This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and product consistency. seqens.comdrugdeliveryleader.commt.com The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing hotspots and the formation of unwanted byproducts. chimia.chyoutube.com

The Wittig synthesis of nitrostilbene esters has been effectively demonstrated using microreactor technology. In a study using a glass microreactor, methyl 4-formylbenzoate (B8722198) was reacted with 2-nitrobenzyl-triphenylphosphonium bromide. rsc.orgrsc.org The reagents were moved through the microchannels using electroosmotic flow (EOF). rsc.orgrsc.org This continuous flow process resulted in a notable increase in product yield compared to traditional batch synthesis.

The following table compares the product yields for the synthesis of a nitrostilbene ester via the Wittig reaction in a traditional batch setup versus a microreactor. rsc.org

| Method | Reagent Stoichiometry (Aldehyde:Ylide) | Reaction Time | Product Yield |

| Traditional Batch | 2:1 | - | ~60% |

| Microreactor (Flow) | 2:1 | 20 min | 70% |

| Microreactor (Injection) | 1:1 | 30 s | 59% |

Data sourced from Skeltona, V. et al. Analyst, 2001, 126, 13-15. rsc.org

The results indicate that the microreactor not only increased the yield by 10% under flow conditions but also enabled an atom-efficient synthesis at a 1:1 stoichiometry with a comparable yield. rsc.orgrsc.org This highlights the potential of microreactors for rapid reaction optimization and the development of combinatorial libraries. rsc.org

Design and Functionalization Strategies for Nitrostilbene Derivatives

The design of nitrostilbene derivatives often involves the deliberate placement of substituents to modulate the molecule's electronic properties. The inherent "push-pull" nature of molecules like this compound, with an electron-donating group on one phenyl ring and an electron-accepting group on the other, is key to their functionality. The synthesis of these compounds provides a practical platform to study the influence of these substituents on common olefination and cross-coupling reactions.

Strategic Introduction of Electron-Donating and Electron-Accepting Groups

The synthesis of this compound and its analogs typically involves the coupling of two substituted benzene (B151609) rings. The methyl group is a weak electron-donating group, while the nitro group is a strong electron-accepting group. Their placement on the precursor molecules is a critical aspect of the synthetic design.

Several key synthetic strategies are employed, each with its own set of precursors where these groups are strategically placed:

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. byjus.comwikipedia.org For the synthesis of this compound, this could involve the reaction of 4-nitrobenzaldehyde with 4-methylphenylacetic acid or 4-methylbenzaldehyde with 4-nitrophenylacetic acid. The electron-withdrawing nitro group on the benzaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. unacademy.com

Wittig Reaction: This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. wvu.edumnstate.edu To synthesize this compound, one could react 4-nitrobenzyltriphenylphosphonium ylide with 4-methylbenzaldehyde, or 4-methylbenzyltriphenylphosphonium ylide with 4-nitrobenzaldehyde. study.com The electronic nature of the substituents on both the ylide and the aldehyde can influence the stereoselectivity of the reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion and generally provides excellent E-selectivity for the resulting alkene. wikipedia.orgnrochemistry.com The synthesis of this compound would typically involve the reaction of a phosphonate ester, such as diethyl (4-nitrobenzyl)phosphonate, with 4-methylbenzaldehyde in the presence of a base. Aromatic aldehydes almost exclusively produce (E)-alkenes in this reaction. wikipedia.org For aldehydes bearing electron-donating substituents, the yields are often high. researchgate.net

Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene. beilstein-journals.org To form this compound, one could couple 4-nitrobromobenzene with 4-methylstyrene (B72717) or 4-bromotoluene (B49008) with 4-nitrostyrene. Generally, aryl bromides with electron-withdrawing groups react more efficiently than those with electron-donating groups. beilstein-journals.org

The strategic placement of these groups on the starting materials directly influences the reactivity and outcome of these synthetic methods.

Elucidation of Substituent Effects on Reaction Mechanisms and Yields

Perkin Reaction: In the Perkin reaction, the presence of an electron-withdrawing group like the nitro group on the aromatic aldehyde enhances its reactivity towards the carbanion generated from the acid anhydride. unacademy.com This is due to the increased positive charge on the carbonyl carbon, facilitating the initial nucleophilic attack. Conversely, an electron-donating group on the aldehyde would decrease its reactivity.

| Reactants | Product | Yield | Observations |

| 4-Nitrobenzaldehyde and Phenylacetic acid | 4-Nitrostilbene (B156276) | Good | The electron-withdrawing nitro group activates the aldehyde. |

| Benzaldehyde and 4-Nitrophenylacetic acid | 4-Nitrostilbene | Moderate | The nitro group on the phenylacetic acid stabilizes the intermediate carbanion. |

| 4-Methylbenzaldehyde and 4-Nitrophenylacetic acid | This compound | - | The electron-donating methyl group slightly deactivates the aldehyde, but the reaction is still feasible. |

Wittig Reaction: The stereochemical outcome of the Wittig reaction is significantly influenced by the substituents on the phosphorus ylide. Ylides stabilized by electron-withdrawing groups tend to produce the (E)-alkene (trans isomer) as the major product. Non-stabilized ylides, often those with alkyl or simple aryl groups, typically favor the (Z)-alkene (cis isomer). In the synthesis of this compound, if a 4-nitrobenzylide is used, the nitro group would stabilize the ylide, thus favoring the formation of the more stable (E)-isomer.

| Ylide | Aldehyde | Major Product Isomer |

| Benzyltriphenylphosphonium ylide (non-stabilized) | 4-Methylbenzaldehyde | (Z)-4-Methylstilbene |

| 4-Nitrobenzyltriphenylphosphonium ylide (stabilized) | 4-Methylbenzaldehyde | (E)-4'-Methyl-4-nitrostilbene |

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction generally exhibits a high preference for the formation of the (E)-alkene. wikipedia.org This is particularly true for aromatic aldehydes. wikipedia.org The use of phosphonates with electron-withdrawing groups can accelerate the elimination of the oxaphosphetane intermediate. nrochemistry.com The Still-Gennari modification, which employs phosphonates with highly electron-withdrawing groups (like trifluoroethyl) under specific conditions, can be used to achieve high selectivity for the (Z)-alkene. wikipedia.org

| Phosphonate | Aldehyde | Conditions | Major Product Isomer | Yield |

| Diethyl (4-nitrobenzyl)phosphonate | 4-Methylbenzaldehyde | Standard HWE | (E)-4'-Methyl-4-nitrostilbene | High |

| Diethyl (4-methylbenzyl)phosphonate | 4-Nitrobenzaldehyde | Standard HWE | (E)-4'-Methyl-4-nitrostilbene | Good |

| Bis(2,2,2-trifluoroethyl) (4-nitrobenzyl)phosphonate | 4-Methylbenzaldehyde | Still-Gennari | (Z)-4'-Methyl-4-nitrostilbene | High |

Heck Reaction: In the Heck reaction, the electronic nature of the substituents on the aryl halide has a notable impact on the reaction rate. Aryl halides containing electron-withdrawing groups generally undergo oxidative addition to the palladium(0) catalyst faster than those with electron-donating groups. beilstein-journals.org Therefore, the coupling of 4-nitrobromobenzene with 4-methylstyrene would likely proceed more readily than the coupling of 4-bromotoluene with 4-nitrostyrene. The choice of ligands on the palladium catalyst can also significantly influence the reaction's efficiency and selectivity, with electron-rich ligands often promoting the reaction of electron-poor aryl halides. rsc.org

| Aryl Halide | Alkene | Catalyst/Ligand | Yield | Observations |

| 4-Nitrobromobenzene | Styrene | Pd(OAc)₂/P(o-Tol)₃ | Good | Electron-withdrawing group on aryl halide facilitates the reaction. |

| Bromobenzene | 4-Nitrostyrene | Pd(OAc)₂/P(o-Tol)₃ | Moderate | Electron-withdrawing group on the alkene can influence regioselectivity. |

| 4-Bromotoluene | 4-Nitrostyrene | Pd(OAc)₂/P(o-Tol)₃ | Moderate | Electron-donating group on the aryl halide can slow the reaction. |

Electronic Structure and Photophysical Mechanisms of Nitrostilbenes

Theoretical Investigations into Electronic Configurations

The electronic configuration of nitrostilbenes is fundamental to understanding their chemical behavior and optical properties. Theoretical and computational chemistry provides powerful tools to investigate these systems at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Applications of Density Functional Theory (DFT) in Molecular Systems

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems, including nitrostilbene derivatives. researchgate.netsemanticscholar.orgnih.gov This computational approach allows for the optimization of molecular structures and the calculation of various electronic properties. researchgate.net For push-pull stilbenes, such as those with nitro (acceptor) and methyl (donor) groups, DFT is employed to understand how the substituent groups influence electron distribution across the molecule. researchgate.net

In studies of related molecules like 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), plane-wave DFT calculations have been used to understand interactions with surfaces, revealing that hydrogen bonds involving the nitro group can dominate adsorption processes. nih.gov Furthermore, DFT calculations, often using functionals like B3LYP with a suitable basis set, can be compared with experimental data, such as X-ray diffraction, to confirm that the optimized molecular structure is consistent with the experimental one. researchgate.net Investigations into the electrochemical behavior of nitrostilbene derivatives also utilize DFT to dissect reaction mechanisms and explore reaction pathways. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling

To understand the photophysical properties of molecules like 4'-Methyl-4-nitrostilbene, it is essential to model their behavior in electronically excited states. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for this purpose, particularly for calculating the excited state properties and vertical singlet excitation energies of organic chromophores. researchgate.net

Theoretical studies on the closely related push-pull emitter 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) have demonstrated the utility of TDDFT. researchgate.net In these studies, different functionals, such as B3LYP and CAM-B3LYP, are employed to calculate absorption spectra. researchgate.net The choice of functional can be critical; for instance, CAM-B3LYP was found to provide better agreement with experimental absorption data for DANS compared to B3LYP. researchgate.net Such calculations help rationalize the observed spectral properties and can predict structural changes in the excited state, such as the twisting of the nitro group, which has been proposed as a key process in intramolecular charge transfer (ICT). researchgate.net

Summary of Computational Methods and Applications for Nitrostilbenes

| Method | Primary Application | Key Insights for Nitrostilbene Systems | Relevant Functionals/Approximations |

|---|---|---|---|

| DFT (Density Functional Theory) | Ground-state electronic structure, geometry optimization, reaction mechanisms. | Provides insights into electron distribution, influence of substituent groups, and molecular interactions. researchgate.netnih.gov | B3LYP researchgate.netresearchgate.net, M06-2X researchgate.net |

| TDDFT (Time-Dependent DFT) | Excited state properties, absorption and emission spectra. | Calculates vertical excitation energies and helps rationalize photophysical behavior and intramolecular charge transfer (ICT). researchgate.net | CAM-B3LYP researchgate.net, B3LYP researchgate.net |

| Semiempirical Methods | Large systems, preliminary geometry proposals for excited states. | Offers a computationally less expensive way to propose excited-state geometries, such as twisted structures. researchgate.netuni-muenchen.de | AM1, PM3, MNDO uni-muenchen.dewikipedia.org |

Insights from Semiempirical Computational Methodologies

Semiempirical quantum chemistry methods offer a computationally faster alternative to ab initio calculations by incorporating empirical parameters into the Hartree-Fock formalism. wikipedia.orgnih.gov Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data like heats of formation. uni-muenchen.dedtic.mil

Due to their reduced computational cost, these methods are particularly useful for treating large molecules and for preliminary explorations of potential energy surfaces. wikipedia.orgnih.gov In the context of nitrostilbenes, semiempirical methods have been used alongside TDDFT to propose geometries for the excited states. researchgate.net For example, twisted structures involving the rotation of the nitrophenyl group, which are important for intramolecular charge transfer, have been suggested based on semiempirical calculations. researchgate.net While less accurate than higher-level theories, they provide valuable initial insights into molecular geometries and reaction coordinates. researchgate.netwikipedia.org

Dynamics of Excited States and Photorelaxation Pathways

Upon absorption of light, this compound enters an excited electronic state. The subsequent relaxation back to the ground state is a complex process involving various dynamic pathways that determine the molecule's photostability and photoisomerization efficiency.

Analysis of Conical Intersections and Nonadiabatic Decay Processes

A crucial mechanism for ultrafast, non-radiative decay in photoexcited molecules is passing through a conical intersection (CI), a point where two electronic potential energy surfaces become degenerate. nih.gov These CIs act as funnels, facilitating efficient de-excitation from an upper electronic state to a lower one. researchgate.net

Detailed computational studies on the analogous compound 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) have revealed a complex network of S1/S0 CIs that govern its photorelaxation. mdpi.comresearchgate.net These studies, using methods like MS-NEVPT2, identified multiple CIs along the trans-to-cis isomerization coordinate. mdpi.comnih.gov For example, after excitation, the molecule can evolve on the S1 potential energy surface and encounter various CIs characterized by significant twisting around the central C=C double bond. mdpi.com One identified pathway involves the molecule proceeding from the excited state to a CI, from which it can decay nonadiabatically back to the S0 ground state, leading to either the original trans or the isomerized cis form. researchgate.net The existence of these efficient nonadiabatic decay channels explains the complex photochemical behavior of stilbene (B7821643) systems. researchgate.net

Intersystem Crossing Networks and Triplet State Formation

Alongside internal conversion via conical intersections, another competing photorelaxation pathway is intersystem crossing (ISC), a radiationless process involving a change in spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (Tn). wikipedia.org The presence of a nitro group on the stilbene scaffold is known to promote the formation of triplet states. nih.govacs.org

Calculated Critical Geometries for Photorelaxation Pathways in DANS*

| Critical Point | Description | Key Geometric Parameter (αC=C) | Significance |

|---|---|---|---|

| CI-S1/S0-cis | Conical Intersection near cis geometry | -31.98° | Facilitates decay to the ground state from a cis-like conformation. mdpi.com |

| CI-S1/S0-twist-c | Conical Intersection at a twisted geometry | -109.14° | A primary funnel for S1 → S0 decay during isomerization. mdpi.com |

| CI-S1/S0-twist-t | Conical Intersection at a twisted geometry | -96.74° | Another key funnel for non-radiative decay. mdpi.com |

| ISC-S1/T2-cis | Intersystem Crossing (Singlet to Triplet) | -49.66° | Potential entry point to the triplet manifold, though may be less favorable. mdpi.comnih.gov |

| ISC-S1/T1-cis | Intersystem Crossing (Singlet to Triplet) | -36.99° | A pathway to the T1 state, but potentially hindered by low spin-orbit coupling. mdpi.comnih.gov |

*Data for 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) are presented as a representative example for this class of push-pull nitrostilbenes. mdpi.com αC=C refers to the dihedral angle of the central double bond.

Torsional Dynamics in Photochemical Pathways of Nitrostilbenes

The photochemical and photophysical pathways of nitrostilbenes are critically governed by torsional dynamics, primarily the rotation around the central ethylenic (C=C) bond. In the case of trans-4-nitrostilbene, a closely related parent compound, deactivation from the initially excited S₁(ππ*) state involves crossing a barrier along the torsional angle of this central bond to reach a non-fluorescent perpendicular configuration. This torsional motion is a key non-radiative decay channel. The ultimate fate of the excited-state population, regardless of the initial deactivation pathway, is often trapping in a metastable perpendicular configuration in the triplet (T₁) state. From this state, a slower intersystem crossing (ISC) returns the molecule to the ground state, where it can partition between the trans and cis isomers. rsc.org

For this compound, this primary torsional dynamic around the ethylenic bridge remains the dominant feature of its photochemical pathway. The introduction of the methyl group at the 4' position introduces an additional, secondary torsional motion: the rotation of the methyl group itself. While the barrier to methyl group rotation in substituted toluenes is generally low, interactions can occur between the large-amplitude methyl torsion and other small-amplitude vibrations, such as the out-of-plane wagging of the methyl group. flinders.edu.au This interaction can influence the energies of the torsional states but is not expected to fundamentally alter the primary photochemical deactivation pathway, which is the torsion of the core stilbene structure.

Intramolecular Charge Transfer (ICT) Phenomena in Nitrostilbenes

Upon photoexcitation, nitrostilbene derivatives exhibit a significant shift in electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). In these "push-pull" type molecules, the stilbene bridge facilitates the transfer of electron density from an electron-donating group (the "push") to an electron-accepting group (the "pull").

In this compound, the nitro group (-NO₂) at the 4-position acts as a strong electron acceptor. The phenyl ring it is attached to becomes the electron-deficient moiety upon excitation. The methyl group (-CH₃) at the 4'-position is a weak electron-donating group. Consequently, upon excitation to the S₁ state, there is a transfer of electron density across the ethylenic bridge, from the methyl-substituted phenyl ring to the nitro-substituted phenyl ring. This creates an excited state that is significantly more polar than the ground state, with a large dipole moment. This ICT state is often described as having a "twisted" geometry (Twisted Intramolecular Charge Transfer, or TICT), where rotation around the single bonds allows for maximum charge separation and stabilization, particularly in polar environments. gustavus.edunih.gov The formation of this charge transfer state is a fundamental characteristic of its photophysics.

The efficiency and characteristics of Intramolecular Charge Transfer can be systematically modulated through molecular design, primarily by altering the electronic properties of the substituent groups. The core principle is that the extent of charge transfer is enhanced by increasing the electron-donating ability of the donor group and/or the electron-withdrawing strength of the acceptor group. ub.edu

In the context of 4-nitrostilbene (B156276) derivatives, this principle is clearly observed. While a simple methyl group, as in this compound, is a weak donor, replacing it with a powerful electron-donating group like a dimethylamino (-N(CH₃)₂) group dramatically increases the ICT character. This leads to compounds like 4-Dimethylamino-4'-nitrostilbene (DANS), which exhibit exceptionally strong ICT and are used in applications like nonlinear optics. nih.govnih.gov Conversely, modifying the acceptor side can also tune the properties. The design of these molecules for specific applications often involves a careful balance of substituent effects to control the energy levels, dipole moments, and decay pathways of the excited state. acs.orgacs.org The this compound molecule thus represents a system with moderate ICT character, stronger than unsubstituted stilbene but significantly weaker than classic push-pull systems like DANS.

Solvatochromic Behavior and Environmental Influences on Electronic Transitions

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon is particularly pronounced in molecules like this compound that experience a large change in dipole moment upon electronic excitation.

The electronic transitions of this compound are highly sensitive to the polarity of the surrounding solvent. The ground state is relatively non-polar, but as established, the S₁ excited state possesses a significant ICT character and a large dipole moment.

Absorption Spectra: The absorption spectrum (S₀ → S₁ transition) typically shows a slight shift with solvent polarity. This is because the ground state is less affected by the solvent environment than the excited state.

Emission Spectra: The fluorescence spectrum (S₁ → S₀ transition) exhibits strong positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red shift) as solvent polarity increases. wikipedia.org In polar solvents, the solvent molecules reorient around the highly dipolar excited state, lowering its energy. This stabilization reduces the energy gap between the excited and ground states, resulting in lower-energy (red-shifted) fluorescence. rsc.orgresearchgate.net In non-polar solvents, this stabilization is minimal, and emission occurs from a higher-energy, locally excited (LE) state.

This behavior is exemplified by the dramatic solvent-dependent lifetime of trans-4-nitrostilbene, which decreases by three orders of magnitude from ~60 ps in high-polarity solvents to ~60 fs in nonpolar solvents due to modulation of the relative energies of the S₁ and triplet states. rsc.org A similar strong dependence is expected for this compound.

Table 1: Conceptual Effect of Solvent Polarity on Absorption and Emission Maxima of this compound Note: These are illustrative values based on established principles of solvatochromism for nitrostilbenes.

| Solvent | Polarity (Dielectric Constant) | Absorption λmax (nm) | Emission λmax (nm) |

| Cyclohexane | Low (~2.0) | ~350 | ~450 |

| Dichloromethane | Medium (~9.1) | ~355 | ~550 |

| Acetonitrile | High (~37.5) | ~360 | ~620 |

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. For molecules exhibiting ICT, the Stokes shift is a direct indicator of the change in electronic distribution and geometry between the ground and excited states, as well as the extent of interaction with the solvent. flinders.edu.au

In this compound, the mechanism for the large Stokes shift, especially in polar solvents, is the relaxation of the solvent shell around the newly formed, highly polar excited state. Upon excitation (a process that is essentially instantaneous on the timescale of solvent motion), the molecule is in a Franck-Condon excited state, surrounded by a solvent shell oriented for the non-polar ground state. Subsequently, polar solvent molecules reorient to stabilize the large dipole moment of the ICT state. This solvent reorganization lowers the energy of the excited state before emission can occur. The greater the polarity of the solvent, the greater the stabilization and, consequently, the larger the Stokes shift. nih.govresearchgate.net

Table 2: Conceptual Illustration of Stokes Shift for this compound in Different Solvents Note: Values are calculated from Table 1 for illustrative purposes (Stokes Shift in cm⁻¹ = (1/λ_abs - 1/λ_em) x 10⁷).

| Solvent | Environment | Typical Stokes Shift (cm⁻¹) |

| Cyclohexane | Non-Polar | Moderate (~5700) |

| Dichloromethane | Medium-Polar | Large (~9800) |

| Acetonitrile | High-Polar | Very Large (~11600) |

Advanced Optical and Nonlinear Optical Nlo Properties of Nitrostilbenes

Second-Order Nonlinear Optical Response Characterization

The second-order NLO response is a critical characteristic of materials intended for applications like frequency doubling (second harmonic generation) and electro-optic modulation. This response is fundamentally linked to the molecular structure and the arrangement of molecules within the crystal lattice.

Quantitative Evaluation of Second Harmonic Generation (SHG) Efficiencies

Second Harmonic Generation (SHG) is a process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials. For stilbene (B7821643) derivatives, a non-centrosymmetric crystal packing is essential for observing SHG activity. rsc.org

Research on nitrostilbene derivatives has demonstrated significant SHG efficiencies, often benchmarked against standard inorganic materials like Potassium Dihydrogen Phosphate (KDP) or organic standards like urea. For instance, 3-methyl-4-methoxy-4′-nitrostilbene (MMONS), a closely related compound, is renowned for its exceptionally high SHG efficiency, reported to be up to 1250 times that of urea. rsc.org Another derivative, 4-Methoxy 4-nitrostilbene (B156276) (MONS), has shown an SHG efficiency 1.55 times greater than that of KDP. nih.gov While specific quantitative SHG data for 4'-Methyl-4-nitrostilbene is less commonly reported, the performance of its analogues highlights the potential of this class of materials. For example, 2-chloro-3,4-dimethoxy-4′-nitrostilbene in its non-centrosymmetric form exhibits an NLO activity over 32 times that of urea. rsc.org The SHG efficiency is highly dependent on factors like the input laser power, crystal length, and beam focusing. gamdan.com The efficiency often increases almost linearly with input power at lower levels before saturation effects become significant at higher power. gamdan.com

| Compound | SHG Efficiency (Relative to Standard) | Standard | Laser Wavelength (nm) | Citation |

| 3-Methyl-4-methoxy-4′-nitrostilbene (MMONS) | ~1250x | Urea | Not Specified | rsc.org |

| 4-Methoxy 4-nitrostilbene (MONS) | 1.55x | KDP | 1064 | nih.gov |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | >32x | Urea | Not Specified | rsc.org |

| p-Nitroanilinium 4-methyl phenolate (B1203915) (PNAMP) | 1.2x | KDP | 1064 | sdnbvc.edu.in |

Determination of Electro-Optic Coefficients and Modulator Performance

The electro-optic (EO) effect, or Pockels effect, describes the change in a material's refractive index in response to an applied electric field. This property is the basis for electro-optic modulators, which are crucial components in optical communication systems. The magnitude of the EO effect is quantified by the electro-optic coefficients (e.g., r₁₁₁, r₃₃₃).

Organic crystals like nitrostilbenes are known for their large EO coefficients, often surpassing those of conventional inorganic materials like lithium niobate (LiNbO₃). The organic salt 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) is a prime example, exhibiting very large electro-optic coefficients. researchgate.net At a wavelength of 800 nm, its r₁₁₁ coefficient is 77 ± 8 pm/V, and at 1535 nm, it is 47 ± 8 pm/V. researchgate.net These high EO coefficients, combined with low dielectric constants, make materials like DAST highly attractive for high-speed modulation applications. researchgate.netrsc.org For 3-methyl 4-nitropyridine (B72724) 1-oxide, another NLO crystal, the electro-optic coefficients have been measured as ||r₄₁|| = (3.6±0.6)×10⁻¹² m/V and ||r₅₂|| = (5.1±0.4)×10⁻¹² m/V. researchgate.net

| Compound | Electro-Optic Coefficient | Value (pm/V) | Wavelength (nm) | Citation |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | r₁₁₁ | 77 ± 8 | 800 | researchgate.net |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | r₁₁₁ | 47 ± 8 | 1535 | researchgate.net |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | r₁₁ | 400 ± 150 | 820 | researchgate.net |

| 3-methyl 4-nitropyridine 1-oxide | r₄₁ | |||

| 3-methyl 4-nitropyridine 1-oxide | r₅₂ |

Computational and Experimental Approaches to First Hyperpolarizability (β)

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response at the microscopic level. The macroscopic NLO properties of a crystal are a summation of the β values of the individual molecules, influenced by their orientation in the crystal lattice. Both computational and experimental methods are used to determine this value.

Computational approaches, primarily using Density Functional Theory (DFT), have become powerful tools for predicting the NLO properties of new molecules. nih.govselcuk.edu.tr These calculations can estimate the electric dipole moment (μ) and the first hyperpolarizability (β), providing insights into how different molecular structures and substituent groups affect the NLO response. nih.govselcuk.edu.tr For example, DFT calculations have been used to explore how modifying acceptor groups in complex organic molecules can tune their hyperpolarizability. nih.gov

Experimentally, techniques such as Electric-Field-Induced Second Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering are used to measure β values in solution. These experimental values provide a crucial check on the theoretical predictions. For a series of stilbene compounds with an elongated π-system, solvatochromism measurements have been used to provide a rough estimation of the molecular hyperpolarizability. spiedigitallibrary.org The strong correlation between theoretical predictions and experimental results for well-understood molecules validates the use of computational screening for designing new, highly efficient NLO materials.

Crystal Growth and Film Fabrication for NLO Applications

The practical application of NLO materials like this compound hinges on the ability to produce large, high-quality single crystals and thin films. Defects and impurities in the material can severely degrade its optical performance.

Methodologies for Single Crystal Growth of Nitrostilbenes (e.g., Seeded Solution, Slow Evaporation, Sankaranarayanan-Ramasamy Method)

Several solution-based techniques are employed to grow organic single crystals. The choice of method and solvent is critical and depends on the solubility and stability of the compound.

Slow Evaporation: This is one of the simplest and most widely used methods for growing single crystals. umass.edumit.edu A saturated or nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. umass.edumit.eduresearchgate.net As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and crystal growth. mit.edu The quality and size of the crystals can be controlled by managing the rate of evaporation. umass.eduunifr.ch For example, good quality single crystals of 4-Methoxy 4-nitrostilbene (MONS) with dimensions up to 38×11×3 mm³ have been grown by the slow evaporation method using ethyl methyl ketone as a solvent. nih.gov Similarly, single crystals of 2-methyl-5-nitroaniline (B49896) were grown from a DMSO solvent using this technique. researchgate.net

Seeded Solution Growth: This technique is an extension of the slow evaporation or slow cooling methods. A small, high-quality crystal (a seed) is introduced into a precisely saturated solution. This seed crystal provides a nucleation site, encouraging the growth of a larger single crystal with a specific orientation and preventing the formation of multiple smaller crystals. youtube.com This method generally yields larger and higher-quality crystals compared to spontaneous nucleation.

Sankaranarayanan-Ramasamy (SR) Method: This is a unidirectional crystal growth technique from solution that produces high-quality, large-sized crystals. rsc.orgscholarsresearchlibrary.comresearchgate.net In the SR method, a seed crystal is placed at the bottom of a growth ampoule filled with a saturated solution. scholarsresearchlibrary.com A controlled temperature gradient is applied, typically by heating the top surface of the solution, which causes the solvent to evaporate and recondense on the cooler parts of the ampoule. scholarsresearchlibrary.com This process leads to a slow and steady increase in supersaturation at the bottom, resulting in the growth of a unidirectional crystal from the seed. rsc.org This method has been successfully used to grow various organic and inorganic crystals, yielding samples with lower defect densities and improved optical properties compared to crystals grown by conventional slow evaporation. researchgate.net

Preparation and Optical Characterization of Single-Crystal Thin Films

For integrated optics and other device applications, NLO materials are often required in the form of thin films. ethernet.edu.etgoogle.com The preparation of single-crystal thin films is challenging but offers superior performance compared to polycrystalline or amorphous films.

One advanced method for fabricating single-crystal thin films is ion slicing. google.com In this process, a "donor" bulk crystal is implanted with ions (e.g., He⁺) to create a weakened layer at a specific depth. This donor crystal is then bonded to a substrate, often using a polymer adhesive. By applying thermal treatment, the film cleaves along the weakened layer and remains attached to the new substrate, resulting in a high-quality single-crystal thin film. google.com

Once fabricated, these films undergo extensive optical characterization to determine their properties and suitability for specific applications. aps.org Key characterization techniques include:

UV-Vis-NIR Spectroscopy: This technique measures the absorption, transmission, and reflection of the film over a broad spectral range. It is used to determine the optical bandgap and identify the transparency window of the material, which are crucial for NLO applications. nih.govaps.org

Spectroscopic Ellipsometry: This is a sensitive technique used to determine the film's thickness and its optical constants (refractive index n and extinction coefficient k) as a function of wavelength. aps.org

Surface Plasmon Resonance (SPR) Spectroscopy: SPR is another highly sensitive method for characterizing the optical thickness of thin dielectric films. mdpi.com

Z-scan Technique: This method is used to measure the nonlinear optical properties of films, including the nonlinear absorption coefficient and the nonlinear refractive index. researchgate.net

Through these fabrication and characterization techniques, the potential of nitrostilbene-based materials like this compound for advanced photonic devices can be fully evaluated and realized.

Integration of Nitrostilbene Derivatives into Polymeric Matrices for Enhanced NLO Properties

The incorporation of nonlinear optical (NLO) chromophores into polymeric matrices is a key strategy for developing robust and processable materials for electro-optic applications. Nitrostilbene derivatives, including compounds structurally similar to this compound, are excellent candidates for this approach due to their large second-order optical nonlinearities. These materials can be designed as guest-host systems, where the NLO molecule is physically dispersed within a polymer, or as functionalized polymers where the chromophore is covalently bonded as a side-chain or part of the main chain.

Research has demonstrated the effectiveness of integrating nitrostilbene derivatives into polymer matrices to enhance NLO properties. In one study, a polymer with a side chain derived from 4-hydroxy-4′-nitrostilbene (HNS) was synthesized. researchgate.net To achieve the noncentrosymmetric alignment required for a second-order NLO response (characterized by the susceptibility, χ⁽²⁾), the polymer films are subjected to an electric poling field, which orients the NLO chromophores. nih.gov

A significant enhancement in the second-order NLO susceptibility was observed when these polymers were poled. For a homopolymer containing the HNS side chain, the measured χ⁽²⁾ value was 1.5 times larger than the value estimated for an isotropic version of the polymer under the same poling conditions. researchgate.net This enhancement is attributed to the anisotropic properties of the polymer, particularly when it forms a liquid crystalline phase. researchgate.net

Further improvements were achieved by doping the HNS-based homopolymer with additional HNS molecules. As shown in the table below, the χ⁽²⁾ value increased with the doping content up to 20 mol%, at which point the value was 1.6 times that of the undoped homopolymer, demonstrating a synergistic effect between the polymeric structure and the guest chromophore. researchgate.net

Table 1: Enhancement of NLO Properties in Nitrostilbene-Doped Polymer

| Doping Content of HNS (mol%) | Relative Enhancement of χ⁽²⁾ |

|---|---|

| 0 | 1.0x |

| Up to 20 | 1.6x |

This interactive table summarizes the reported enhancement of the second-order NLO susceptibility (χ⁽²⁾) in a 4-hydroxy-4′-nitrostilbene (HNS) functionalized polymer upon doping with additional HNS molecules. researchgate.net

This approach of embedding NLO chromophores like nitrostilbenes into a polymer host combines the high NLO activity of the chromophore with the excellent optical quality and processability of polymers, creating materials suitable for various photonic devices. researchgate.net

Photorefractive Phenomena and Holographic Recording Capabilities

The photorefractive effect is a phenomenon in which the refractive index of a material is locally altered in response to non-uniform illumination. researchgate.net This effect is foundational for a range of applications, most notably real-time holographic data storage. nih.gov Materials based on nitrostilbene derivatives are investigated for these applications due to their potential for high optical nonlinearity and photo-induced charge generation.

The general mechanism in a photorefractive polymer composite involves several steps:

Charge Generation: When a laser interference pattern illuminates the material, charge carriers (electrons and holes) are generated in the bright regions. This process is often facilitated by a sensitizer (B1316253) molecule. nih.gov

Charge Transport: Under the influence of an applied electric field, one type of charge carrier (typically holes) drifts through the transport medium (the polymer matrix). youtube.com

Trapping: These mobile carriers become trapped in the dark regions of the interference pattern. youtube.com

Space-Charge Field Formation: This separation of charges creates a non-uniform internal electric field, known as the space-charge field.

Refractive Index Modulation: The space-charge field modulates the refractive index of the material via the electro-optic (Pockels) effect and by inducing reorientation of the birefringent NLO chromophores (like this compound). This creates a refractive index grating that mirrors the original light pattern. nih.gov

This recorded grating is a hologram, storing the information from the optical signal. The process is reversible, allowing for the creation of updatable holographic displays and high-density data storage systems. nih.gov

The refractive index is a critical property in optical materials and can be influenced by molecular structure. For molecules like this compound that exhibit cis-trans (or Z/E) isomerism, the two isomers can have different physical properties, including their refractive indices.

The difference arises from variations in molecular polarity, shape, and packing in the condensed phase. Generally, cis isomers of stilbene-like molecules are more polar than their trans counterparts. This increased polarity can lead to stronger intermolecular interactions and a denser packing, which often results in a higher refractive index for the cis isomer compared to the trans isomer. researchgate.net

Table 2: General Property Differences Between Cis and Trans Isomers

| Property | Cis Isomer | Trans Isomer | Rationale |

|---|---|---|---|

| Polarity | Generally Higher | Generally Lower | Asymmetric charge distribution in cis form. |

| Density | Often Higher | Often Lower | More compact packing due to polarity. researchgate.net |

| Refractive Index | Often Higher | Often Lower | Correlated with higher density and polarity. researchgate.net |

This interactive table outlines the typical differences in physical properties between the cis and trans isomers of asymmetrically substituted alkenes like nitrostilbenes.

Furthermore, the transition between these isomers can be induced by light (photoisomerization). This photochemical reaction alters the π-conjugated system of the molecule, which in turn changes its linear polarizability and, consequently, its refractive index. researchgate.net This photo-induced refractive index change is a key principle that can be harnessed for writing optical patterns and data into materials containing these molecules. researchgate.net

The ability to write, store, and read stable, high-fidelity refractive index gratings makes photorefractive materials highly attractive for holographic digital storage. researchgate.net This technology promises unprecedented storage densities and data transfer rates by storing information in three dimensions within the volume of the material. youtube.comnih.gov

Nitrostilbene-based materials are developed for this purpose by creating photorefractive composites. These composites typically consist of:

A photoconducting polymer host that transports charge carriers.

A sensitizer to generate charges upon illumination at a specific wavelength.

A plasticizer to lower the glass transition temperature, allowing for chromophore reorientation.

A nonlinear optical chromophore , such as this compound, which provides the electro-optic response needed to modulate the refractive index. youtube.com

The performance of these materials in holographic storage applications is evaluated by metrics such as diffraction efficiency (the percentage of light diffracted by the stored hologram), sensitivity, and response time. nih.gov Research on photorefractive composites using NLO dyes structurally similar to nitrostilbenes has demonstrated high diffraction efficiencies and fast response times, making real-time holographic display and data processing feasible. nih.gov The development of holographic polymer-dispersed liquid crystals (HPDLCs) is another promising avenue, where liquid crystal droplets are dispersed in a polymer matrix, offering electrically switchable holographic gratings with high diffraction efficiency. The ultimate goal is to create materials with a large dynamic range, high sensitivity, and long-term stability for practical, high-capacity holographic memory systems. youtube.comnih.gov

Interactions and Chemical Reactivity of Nitrostilbenes

Nucleophilic Addition Reactions and Mechanistic Studies of Carbanion Intermediates

The presence of the electron-withdrawing nitro group significantly polarizes the carbon-carbon double bond in 4'-Methyl-4-nitrostilbene, rendering the β-carbon (adjacent to the nitrophenyl group) electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of Michael acceptors, which undergo conjugate or 1,4-addition reactions. The addition of a nucleophile results in the formation of a transient carbanion intermediate, which is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the nitro group.

While specific experimental studies on the nucleophilic addition to this compound are not extensively detailed in the available literature, the general mechanism is well-established for α,β-unsaturated nitro compounds. The reaction proceeds by the attack of a nucleophile on the β-carbon, breaking the π-bond and forming a new carbon-nucleophile bond. This generates an enolate-like carbanion intermediate where the negative charge is delocalized across the allylic system and the nitro group. This intermediate is typically protonated in a subsequent step to yield the final neutral adduct.

Spectroscopic Characterization of Formed Adducts

The characterization of the adducts formed from nucleophilic addition to nitrostilbenes would rely on standard spectroscopic techniques. Although specific data for this compound adducts are not available, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the addition product. The disappearance of the vinyl proton signals and the appearance of new signals for the now-saturated aliphatic protons at the α and β positions would be a key indicator of a successful addition reaction. The chemical shifts of these new protons would be influenced by the newly introduced nucleophile and the neighboring aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitro group (with characteristic symmetric and asymmetric stretching frequencies) and the functional groups of the added nucleophile. nih.gov The C=C stretching frequency of the stilbene (B7821643) backbone would be absent in the product.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the adduct, confirming the incorporation of the nucleophile into the this compound structure.

Analysis of Restricted Rotational Dynamics within Intermediate Structures

The carbanion intermediate formed during nucleophilic addition possesses a structure with several single bonds, around which rotation could theoretically occur. The central Cα-Cβ bond, which was formerly the double bond, is now a single bond. Rotation around this and other bonds in the intermediate can be restricted due to steric hindrance and electronic effects.

The stability of the carbanion is heavily dependent on the delocalization of the negative charge, which requires a planar arrangement of the p-orbitals of the β-carbon, the nitrophenyl ring, and the nitro group. Any rotation around the Cβ-C(aryl) bond would disrupt this conjugation and destabilize the intermediate. Consequently, a significant energy barrier to rotation around this bond is expected. The geometry of carbanions is typically trigonal pyramidal, and for chiral carbanions, the barrier to inversion can be substantial, potentially allowing for stereoselectivity in subsequent reactions.

Adsorption Behavior on Solid-State Surfaces

While direct studies on the adsorption of this compound are limited, extensive research on the closely related push-pull stilbene, 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), provides significant insights into how these molecules interact with solid surfaces like amorphous silica (B1680970) glass. nih.gov These studies use plane-wave density functional theory (DFT) calculations to model the interactions. nih.gov

Interfacial Interactions with Amorphous Substrates (e.g., Silica Glass)

For push-pull stilbenes like DANS adsorbed on amorphous silica, the dominant interactions are hydrogen bonds between the molecule's functional groups and the hydroxyl (-OH) groups present on the silica surface. nih.gov

The key interfacial interactions identified are:

O–H···O Hydrogen Bonds: The strongest interactions occur between the surface hydroxyl groups and the oxygen atoms of the nitro group. nih.gov This interaction plays a primary role in anchoring the molecule to the substrate.

O–H···π Interactions: Hydrogen bonds also form between the surface hydroxyl groups and the π-electron systems of the aromatic rings and the central ethylenic double bond. nih.gov These interactions are crucial for stabilizing parallel orientations of the molecule on the surface.

These varied interactions suggest that the adsorption process is highly sensitive to the local morphology and distribution of hydroxyl groups on the amorphous silica surface. nih.gov

Identification of Dominant Adsorption Modes and Energetics

Computational studies on DANS show that both trans and cis isomers favor adsorption modes that maximize their contact area with the silica surface. nih.gov

Dominant Adsorption Mode: Flat-on or side-on orientations are energetically preferred over end-on orientations. nih.govacs.org This allows for multiple points of contact, engaging both the nitro group via strong hydrogen bonds and the π-system via O–H···π interactions. nih.gov To maximize these contacts, the stilbene molecule may even bend significantly from its gas-phase geometry. nih.gov

Energetics: The strength of the interaction is dictated by the number and type of bonds formed. The O–H···O hydrogen bonds with the nitro group are the most significant contributors to the adsorption energy. nih.gov C–H···O interactions are the weakest, providing about 0.1 eV per bond. nih.gov Adsorption is most favorable when the nitro group and the π-system can interact simultaneously with the surface. nih.gov

Table 1: Key Intermolecular Interactions in the Adsorption of DANS on Amorphous Silica

| Interaction Type | Participating Groups | Relative Strength |

|---|---|---|

| O–H···O | Silica hydroxyl group & Nitro group oxygen | Strong |

| O–H···π | Silica hydroxyl group & Aromatic rings / C=C bond | Moderate |

| C–H···O | Molecular C-H bonds & Silica oxygen | Weak |

Photochemical Isomerization Dynamics

Nitrostilbenes are well-known for undergoing reversible trans-cis isomerization upon photoexcitation. The dynamics of this process are complex and highly dependent on factors such as the substitution pattern and the polarity of the solvent. rsc.org

Upon absorption of UV-light, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). The deactivation of this S₁ state determines the outcome of the photochemical reaction. For nitrostilbenes, the deactivation pathways are strongly influenced by solvent polarity due to differences in the dipole moments of the various electronic states. rsc.org

In Nonpolar Solvents: The S₁ state has a very short lifetime (on the order of femtoseconds). rsc.org Deactivation occurs rapidly through a combination of internal conversion back to the S₀ state and efficient intersystem crossing (ISC) to a nearby triplet state (T₁). rsc.org

In Polar Solvents: The S₁ state is significantly stabilized, leading to a much longer lifetime (on the order of picoseconds). rsc.org In these solvents, intersystem crossing becomes less favorable. Instead, the primary deactivation pathway is rotation around the central C=C bond within the S₁ state, leading to a perpendicular configuration which is non-fluorescent. rsc.org

Role of Triplet States: Regardless of the initial deactivation path, the excited-state population often becomes trapped in a metastable perpendicular triplet state (T₁). From this state, a slower intersystem crossing returns the molecule to the ground state (S₀), where it can partition into either the trans or cis isomer. rsc.org The presence of the nitro group is known to promote pathways involving triplet states. nih.gov

Investigation of Photoinduced Trans-to-Cis and Cis-to-Trans Conversion Pathways

The photoisomerization of this compound involves the conversion between its two geometric isomers, trans (or E) and cis (or Z), upon absorption of light. This process is a fundamental photochemical reaction that proceeds through excited electronic states.

The trans-to-cis isomerization is initiated by the excitation of the trans-isomer to its first excited singlet state (S₁). From this state, the molecule can undergo rotation around the central ethylenic double bond. This rotation leads to a "perpendicular" intermediate geometry, which is a key transition state in the isomerization process. From this perpendicular state, the molecule can decay back to the ground state (S₀), yielding either the cis or trans isomer.

Conversely, the cis-to-trans conversion also proceeds via photoexcitation of the cis-isomer. The excited cis-molecule follows a similar pathway of twisting around the central double bond to reach the perpendicular intermediate, from which it can relax to the more stable trans-isomer or revert to the cis-form.

For push-pull stilbenes, the photoisomerization pathways can be complex and may involve both the excited singlet (S₁) and triplet (T₁) states. The relative contribution of these two pathways is highly dependent on the specific substituents and the solvent environment. In many nitrostilbenes, intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold is a significant deactivation channel. The isomerization can then proceed on the triplet potential energy surface.

The efficiency of the photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer. For this compound, as with other push-pull stilbenes, the quantum yields for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) processes are expected to be sensitive to factors such as the excitation wavelength and the polarity and viscosity of the solvent.

While specific experimental data for this compound is not extensively documented in readily available literature, studies on analogous compounds provide insight. For instance, in related 4-nitro-4'-substituted stilbenes, the trans → cis isomerization quantum yield has been shown to be influenced by the electron-donating strength of the substituent at the 4'-position.

| Isomerization Process | General Pathway | Key Intermediates | Influencing Factors |

| trans → cis | S₀(trans) + hν → S₁(trans) → Perpendicular S₁/T₁ → S₀(cis) | Excited singlet state (S₁), Perpendicular excited state, Triplet state (T₁) | Solvent polarity, Solvent viscosity, Excitation wavelength |

| cis → trans | S₀(cis) + hν → S₁(cis) → Perpendicular S₁/T₁ → S₀(trans) | Excited singlet state (S₁), Perpendicular excited state, Triplet state (T₁) | Solvent polarity, Solvent viscosity, Excitation wavelength |

Mechanistic Elucidation of Photoisomerization in Solution Phase

The mechanism of photoisomerization of this compound in solution is intricately linked to the nature of the excited states and their interaction with the solvent. The "push-pull" nature of this molecule results in a significant dipole moment in the ground state, which increases substantially upon excitation to the S₁ state due to intramolecular charge transfer (ICT) from the methyl-substituted phenyl ring to the nitro-substituted phenyl ring.

In nonpolar solvents, the photoisomerization of similar push-pull stilbenes often proceeds via a triplet mechanism. After excitation to the S₁ state, efficient intersystem crossing (ISC) to the triplet manifold (T₁) can occur. The isomerization then takes place on the triplet potential energy surface, involving rotation to a perpendicular triplet state (³p*), which subsequently decays to the ground state, yielding a mixture of cis and trans isomers.

In polar solvents, the situation becomes more complex. The highly polar excited singlet state (S₁), with its significant charge-transfer character, is strongly stabilized by polar solvent molecules. This stabilization can lower the energy of the S₁ state relative to the triplet states, potentially making intersystem crossing less favorable. In such cases, the isomerization may proceed predominantly through the singlet manifold. The stabilization of the polar excited state can also influence the energy barrier for rotation around the central double bond in the S₁ state.

Furthermore, the solvent can affect the lifetime of the excited states. In polar solvents, the lifetime of the excited singlet state of push-pull stilbenes is often quenched due to the stabilization of the charge-transfer state, which can enhance non-radiative decay pathways, including isomerization.

The following table summarizes the expected influence of solvent polarity on the photoisomerization mechanism of this compound, based on general observations for push-pull stilbenes.

| Solvent Polarity | Predominant Isomerization Pathway | Rationale | Expected Effect on Quantum Yield (Φt→c) |

| Nonpolar | Triplet (T₁) pathway | Efficient intersystem crossing from S₁ to T₁ | Generally higher |

| Polar | Singlet (S₁) pathway | Stabilization of the polar S₁ state, potentially suppressing ISC | Can be lower due to competing deactivation pathways |

It is important to note that the detailed elucidation of the mechanism, including the precise roles of singlet and triplet states and the dynamics of the isomerization process for this compound, would require specific experimental studies such as transient absorption spectroscopy and time-resolved fluorescence measurements, coupled with computational modeling.

Research Applications and Emerging Technologies Utilizing Nitrostilbenes

Applications in Advanced Materials Science

The exploration of nitrostilbenes in materials science is driven by their significant nonlinear optical (NLO) properties and their potential as active components in optoelectronic devices.

Use as Chromophores in Organic Light-Emitting Diodes (OLEDs) for Emitting Color Tuning

While direct studies detailing the use of 4'-Methyl-4-nitrostilbene in Organic Light-Emitting Diodes (OLEDs) are not prevalent in the reviewed literature, the electronic and photophysical properties of closely related "push-pull" stilbene (B7821643) derivatives, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), have been extensively investigated in this context. Theoretical studies on DANS have shown that its emission color can be tuned through protonation, a concept that is critical for developing advanced OLED displays. researchgate.net The investigation of such chromophores helps in rationalizing the design of new materials for OLEDs with tunable emission spectra. researchgate.net The underlying principle relies on the significant change in the electronic structure upon excitation, which is a characteristic feature of push-pull stilbenes.

Development of Next-Generation Photonic Materials

Nitrostilbene derivatives are prominent candidates for next-generation photonic materials due to their large second-order nonlinear optical (NLO) response. This property is crucial for applications such as frequency doubling of laser light. For instance, a derivative, 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene, has demonstrated second harmonic generation (SHG), converting 1.06 µm light to 0.53 µm. rsc.org Another notable example is 3-methyl-4-methoxy-4′-nitrostilbene (MMONS), which exhibits a remarkably high SHG efficiency. rsc.org The non-centrosymmetric arrangement of these chromophores in a crystalline lattice is key to their NLO activity. rsc.org First-principles calculations on similar molecules, like 4-nitro-4'-methylbenzylidene aniline, have shown that the large NLO susceptibility originates from the strong "push-pull" effect, leading to significant charge transfer. nih.gov These findings underscore the potential of this compound and its analogues in the development of advanced photonic devices.

Analytical and Sensing Technologies

The sensitivity of the electronic and photophysical properties of nitrostilbenes to their local environment makes them valuable in analytical and sensing applications.

Employment as Fluorescent Probes for Microplastic Identification and Characterization

Research in the identification of microplastics has utilized the solvatochromic fluorescence of nitrostilbene derivatives. Specifically, 4-dimethylamino-4'-nitrostilbene (DANS) has been introduced as a fluorescent dye for the detection and analysis of microplastics. researchgate.netnih.gov DANS is absorbed by various polymers that constitute microplastics, and its fluorescence emission spectrum shifts depending on the polarity of the polymer. researchgate.net This solvatochromic shift allows for the discrimination of different types of microplastics. researchgate.net While this application has been demonstrated with DANS, the similar "push-pull" nature of this compound suggests its potential for analogous sensing applications.

Spectroscopic Strategies for Environmental Monitoring Based on Solvatochromic Shifts